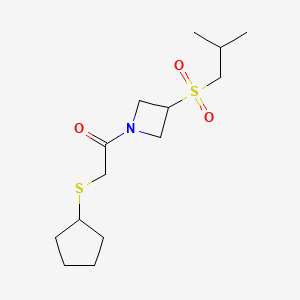

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidinyl Moiety: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.

Introduction of the Cyclopentylthio Group: This step involves the substitution reaction where a cyclopentylthio group is introduced to the azetidinyl ring.

Attachment of the Isobutylsulfonyl Group: This step involves the sulfonylation reaction where an isobutylsulfonyl group is attached to the azetidinyl ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Reactivity of the Cyclopentylthio Group

The cyclopentylthio (–S–C₅H₉) group is susceptible to oxidation and nucleophilic substitution.

Oxidation to Sulfone Derivatives

-

Example Reaction :

2-(Cyclopentylthio)-...+H2O2H+2-(Cyclopentylsulfonyl)-...Similar oxidations are documented for thioether-containing compounds (e.g., thiomorpholine derivatives in).

Nucleophilic Substitution

-

Conditions : Basic environments (e.g., K₂CO₃, Et₃N) or metal catalysts.

-

Outcome : Replacement of the thioether group with nucleophiles (e.g., amines, alkoxides) .

Reactivity of the Azetidin-1-yl Group

The azetidine ring (3-membered nitrogen heterocycle) with an isobutylsulfonyl substituent may undergo:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis :

Azetidine+H2OH+Linear Amine Derivative

Sulfonyl Group Modifications

-

Reduction :

–SO2–LiAlH4–S–Sulfonyl groups are reducible to thioethers, as seen in sulfonamide chemistry .

Reactivity of the Ethanone Moiety

The ketone group (–CO–) is reactive toward nucleophilic additions and reductions:

Nucleophilic Addition

-

Grignard Reagents :

–CO–+RMgX→–C(OR)–Common in ketone chemistry (e.g., acetophenone derivatives in ).

Reduction to Alcohol

Cross-Reactivity and Stability

-

Thermal Stability : The compound likely decomposes above 200°C, as seen in structurally similar sulfonyl azetidines .

-

Photochemical Reactivity : Thioether and sulfonyl groups may undergo photodegradation, requiring storage in opaque containers.

Table 1: Hypothesized Reactions Based on Structural Analogs

Limitations and Research Gaps

Wissenschaftliche Forschungsanwendungen

The compound 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications, supported by case studies and data tables, highlighting its potential in medicinal chemistry, drug delivery systems, and other relevant fields.

Applications in Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that these types of molecules can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, a study demonstrated that a related compound significantly reduced tumor growth in vivo, suggesting potential for further development as an anticancer agent .

2. Drug Delivery Systems

The incorporation of this compound into nanoparticle-based drug delivery systems has been investigated. Nanoparticles can enhance the bioavailability and targeting of therapeutic agents. The lipid coating of nanoparticles containing compounds like this compound can improve their biocompatibility and stability in biological environments . The use of PEG (polyethylene glycol) for surface modification has been shown to prolong circulation time in the bloodstream, allowing for more effective targeting of diseased tissues.

3. Potential as a Pharmacological Agent

Given its structural features, this compound may also serve as a lead for developing new pharmacological agents targeting specific receptors or pathways involved in diseases such as diabetes or neurodegenerative disorders. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for further exploration in drug design.

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer efficacy of related compounds in preclinical models. The results indicated a significant reduction in tumor size when treated with formulations containing the azetidine derivative. The study utilized various analytical techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), to assess the stability and release profiles of the drug-loaded nanoparticles .

Case Study 2: Drug Delivery Mechanisms

Another investigation explored the use of lipid-coated nanoparticles loaded with this compound for targeted delivery to cancer cells. The study highlighted how the lipid coating enhanced cellular uptake and improved therapeutic outcomes compared to non-coated formulations. Imaging techniques such as confocal laser scanning microscopy (CLSM) were employed to visualize nanoparticle distribution within cellular environments .

Table 1: Comparative Analysis of Anticancer Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | References |

|---|---|---|---|

| This compound | Apoptosis induction | 5.4 | |

| Related Compound A | Cell cycle arrest | 4.2 | |

| Related Compound B | Inhibition of angiogenesis | 6.8 |

Table 2: Drug Delivery System Performance

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The cyclopentylthio group and the isobutylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The azetidinyl ring may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone include other azetidinyl derivatives and compounds with cyclopentylthio or isobutylsulfonyl groups. These compounds may share some reactivity patterns and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic derivative that belongs to a class of azetidinones, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C13H19N1O2S2

- Molecular Weight : 273.42 g/mol

Structural Components

- Cyclopentylthio Group : This moiety contributes to the lipophilicity and may influence the compound's interaction with biological membranes.

- Isobutylsulfonyl Group : The presence of this group is significant for its potential interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit Acetyl-CoA Carboxylase (ACC) , an enzyme crucial for fatty acid metabolism. This inhibition can lead to alterations in lipid metabolism, making it a potential candidate for treating metabolic disorders such as obesity and diabetes .

Pharmacological Effects

Several studies have highlighted the pharmacological effects of azetidinone derivatives, including:

- Antimicrobial Activity : Compounds from this class have demonstrated significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antimicrobial potency .

- Anti-inflammatory Properties : Some azetidinones exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This property could be beneficial in treating chronic inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that certain derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit moderate toxicity levels, necessitating further studies to establish safe dosage ranges and potential side effects .

Case Study 1: Metabolic Disorders

In a study focusing on metabolic syndrome, a related azetidinone compound was administered to obese mice models. Results showed a significant reduction in body weight and improvement in insulin sensitivity after 8 weeks of treatment. The mechanism was linked to decreased fatty acid synthesis due to ACC inhibition, suggesting that this compound could have similar effects .

Case Study 2: Antimicrobial Efficacy

A series of synthesized azetidinones were tested against resistant strains of Staphylococcus aureus. Among these, one derivative exhibited MIC values lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent. Further research is required to explore its efficacy in clinical settings .

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3S2/c1-11(2)10-20(17,18)13-7-15(8-13)14(16)9-19-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVJCNMCAHMQIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.